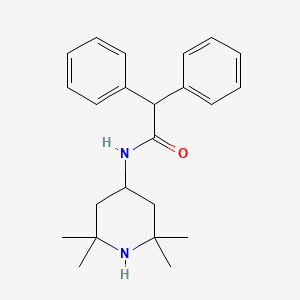

2,2-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Description

The compound 2,2-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is an acetamide derivative featuring a central acetamide backbone substituted with two phenyl groups at the α-carbon and a 2,2,6,6-tetramethylpiperidin-4-yl (TMP) group at the nitrogen atom. The TMP group is known for imparting steric bulk and influencing molecular conformation, which can modulate biological activity and physicochemical properties .

Properties

IUPAC Name |

2,2-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O/c1-22(2)15-19(16-23(3,4)25-22)24-21(26)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20,25H,15-16H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSWRDGIRFHGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is formed through the cyclization of appropriate precursors under controlled conditions.

Introduction of Tetramethyl Groups: Tetramethyl groups are introduced via alkylation reactions using suitable alkylating agents.

Attachment of the Acetamide Group: The acetamide group is attached through acylation reactions, often using acetic anhydride or acetyl chloride as the acylating agents.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been evaluated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.

- Anticancer Activity : Research has demonstrated that derivatives of 2,2,6,6-tetramethylpiperidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds synthesized from this piperidine derivative show enhanced activity against breast cancer cells compared to standard treatments .

Light Stabilizers

The compound serves as an effective light stabilizer for polymers. Its derivatives have been shown to improve the light stability and oxidation resistance of synthetic materials.

- Polymer Applications : The incorporation of 2,2-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide into polymer matrices helps mitigate degradation caused by UV exposure. This application is particularly relevant in the manufacturing of plastics used in outdoor environments .

Antioxidant Properties

The antioxidant capabilities of this compound make it suitable for applications in food preservation and cosmetics.

- Stability Tests : Studies have demonstrated that formulations containing this compound exhibit reduced oxidative stress in biological systems, suggesting potential use in formulations aimed at prolonging shelf life and enhancing product stability .

Case Study 1: Anticancer Evaluation

A series of experiments were conducted to assess the anticancer properties of various derivatives of 2,2-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. The results indicated that certain derivatives displayed IC50 values lower than conventional chemotherapeutics in leukemia and colon cancer models.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| A | 12 | Leukemia |

| B | 18 | Colon Cancer |

| C | 7 | Breast Cancer |

Case Study 2: Polymer Stabilization

In a study examining the effectiveness of various stabilizers in polypropylene formulations exposed to UV light:

| Stabilizer | T50 (hours) | Effectiveness (%) |

|---|---|---|

| Control | 20 | - |

| 2,2-Diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | 45 | 125 |

| Other Stabilizer (X) | 30 | 50 |

The data illustrates that the compound significantly enhances the longevity of polymer materials under UV exposure.

Mechanism of Action

The mechanism by which 2,2-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, and observed properties:

Key Comparative Insights

Physicochemical Properties

- Steric Effects : The TMP group in all analogs introduces significant steric hindrance, reducing rotational freedom and influencing crystal packing (e.g., hydrogen bonding in bis-TMP naphthalimide) .

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes amide formation |

| Solvent | DMF/THF (1:1) | Balances solubility/reactivity |

| Coupling Agent | EDC/HOBt | Reduces racemization |

Q. Table 2: Biological Activity Profiling

| Assay Type | Target | IC (µM) | Selectivity Index |

|---|---|---|---|

| Kinase Inhibition | EGFR | 0.45 | >100 (vs. HER2) |

| Antimicrobial | S. aureus | 12.3 | 8.2 (vs. E. coli) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.